N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide, commonly known as BF-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BF-4 belongs to the class of compounds known as benzofuran derivatives, which have been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Scientific Research Applications
Anticancer Properties
N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide has demonstrated promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistic studies suggest interference with key signaling pathways involved in cancer progression, making this compound a candidate for further exploration in cancer therapy .
Neuroprotective Effects
In the realm of neurobiology, this compound has shown neuroprotective properties. It modulates neurotransmitter release, enhances neuronal survival, and mitigates oxidative stress. These attributes make it relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-Inflammatory Activity
N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. Researchers are investigating its potential in treating inflammatory conditions, including arthritis and inflammatory bowel diseases .
Analgesic Potential
Studies have explored the analgesic properties of this compound. It interacts with pain receptors and modulates pain perception. Researchers are keen on understanding its efficacy in chronic pain management .
Antimicrobial Applications
The compound displays antimicrobial activity against bacteria and fungi. Its unique chemical structure disrupts microbial membranes and inhibits growth. Researchers are evaluating its potential as an alternative to existing antimicrobial agents .
Chemical Biology and Drug Discovery
N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide is part of combinatorial libraries used in drug discovery. Its diverse interactions with biological targets make it valuable for identifying novel drug candidates .
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c1-13(10-16-11-14-4-2-3-5-18(14)23-16)21-19(22)12-24-17-8-6-15(20)7-9-17/h2-9,11,13H,10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFSNWHMVQWXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide |
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